4-(Bromomethyl)naphthalene-1-carbonitrile

Übersicht

Beschreibung

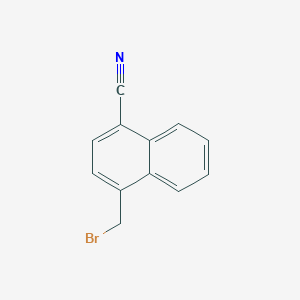

4-(Bromomethyl)naphthalene-1-carbonitrile is an organic compound with the molecular formula C12H8BrN and a molecular weight of 246.11 g/mol . It is a derivative of naphthalene, characterized by the presence of a bromomethyl group at the 4-position and a carbonitrile group at the 1-position. This compound is often used in various chemical research and industrial applications due to its unique reactivity and structural properties.

Wirkmechanismus

Mode of Action

Bromomethyl groups are known to be reactive, and they can participate in various chemical reactions, including nucleophilic substitutions and free radical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Bromomethyl)naphthalene-1-carbonitrile . These factors could include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound exerts its effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile typically involves the bromination of naphthalene derivativesThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)naphthalene-1-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

Reduction Reactions: The carbonitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted naphthalene derivatives.

Oxidation: Formation of naphthoquinones and other oxidized products.

Reduction: Formation of amines and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)naphthalene-1-carbonitrile is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylnaphthalene: Lacks the bromomethyl and carbonitrile groups, making it less reactive in nucleophilic substitution reactions.

1-Bromonaphthalene: Contains a bromine atom at the 1-position but lacks the carbonitrile group, leading to different reactivity patterns.

1-Naphthonitrile: Contains a carbonitrile group at the 1-position but lacks the bromomethyl group, affecting its chemical behavior.

Uniqueness

4-(Bromomethyl)naphthalene-1-carbonitrile is unique due to the presence of both bromomethyl and carbonitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

Biologische Aktivität

4-(Bromomethyl)naphthalene-1-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound, with the chemical formula C12H8BrN, features a naphthalene ring substituted with a bromomethyl group and a cyano group. This structure is crucial for its reactivity and interaction with biological targets.

Biological Activity

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to known antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, although specific interactions remain to be fully elucidated .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal properties. Studies suggest that it can inhibit the growth of fungi by targeting specific cellular processes, potentially through the inhibition of ergosterol biosynthesis or other critical pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may act as an enzyme inhibitor, forming covalent bonds with active sites on target enzymes, thereby disrupting their function .

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound might induce oxidative stress in cells through the generation of ROS, contributing to its antimicrobial effects .

Case Studies

Several studies have documented the biological activity of this compound:

- Antibacterial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations lower than those required for traditional antibiotics .

- Fungal Inhibition Research : Another investigation focused on the antifungal properties of this compound against Candida species. Results indicated that it inhibited fungal growth effectively, suggesting potential for therapeutic applications in treating fungal infections .

- Mechanistic Insights : Research utilizing spectroscopic techniques revealed insights into how the compound interacts with DNA and proteins. Binding studies indicated that it could stabilize certain DNA structures, which may have implications for its use as a chemotherapeutic agent .

Applications in Research and Industry

The unique properties of this compound make it suitable for various applications:

- Synthesis of Heterocyclic Compounds : It serves as a building block in organic synthesis, facilitating the development of more complex molecules with potential biological activity .

- Drug Development : Given its antimicrobial and antifungal properties, there is potential for developing new therapeutic agents derived from this compound .

- Material Science : Its electronic properties are being explored for applications in materials science, particularly in creating sensors and other electronic devices .

Eigenschaften

IUPAC Name |

4-(bromomethyl)naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUZJLPIGYIBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498071 | |

| Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41014-20-4 | |

| Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.